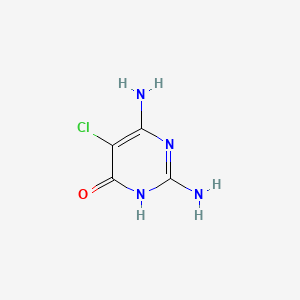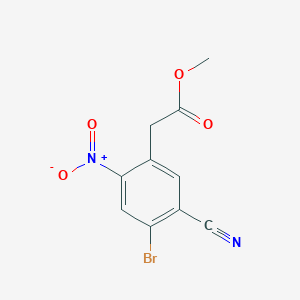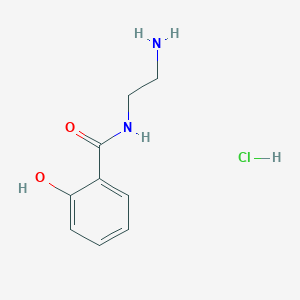
2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one
Übersicht
Beschreibung
2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a unique chemical compound with the molecular formula C10H8FN3O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one consists of 10 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a solid compound . Its molecular weight is 205.19 g/mol.Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
Pyrimidine derivatives, including “2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one”, have shown promise in the treatment of fibrotic diseases. These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .
Antimicrobial Properties
The pyrimidine core is known to exhibit antimicrobial activity. Research into derivatives of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria .
Antiviral Applications
Compounds with a pyrimidine structure have been studied for their antiviral properties. As such, 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one may serve as a scaffold for designing antiviral drugs, particularly against RNA viruses .
Antitumor Effects
Pyrimidine derivatives are explored for their potential in cancer therapy. The specific compound could be part of a library of molecules tested against various cancer cell lines to determine its efficacy in inhibiting tumor growth .
Drug Discovery and Medicinal Chemistry
The pyrimidine moiety is a privileged structure in medicinal chemistry. It serves as a key building block in the synthesis of compounds with a wide range of pharmacological activities, making it valuable in drug discovery efforts .
Chemical Biology Research
In chemical biology, 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one can be used to construct libraries of novel heterocyclic compounds. These libraries can be screened for biological activity, contributing to the understanding of biological processes and the discovery of therapeutic agents .
Development of Diagnostic Agents
Derivatives of pyrimidine, including the compound , could be tagged with radioactive isotopes or fluorescent markers. This would allow them to be used in diagnostic imaging or as probes to study biological pathways .
Synthesis of Novel Heterocyclic Compounds
The compound can act as an intermediate in the synthesis of a variety of novel heterocyclic compounds. These new compounds can then be evaluated for a multitude of potential biological activities, expanding the scope of research applications .
Wirkmechanismus
While the specific mechanism of action for 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one is not available, a similar compound, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol (derivative 12), has been found to inhibit Aurora kinase A (AURKA) activity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death .
Eigenschaften
IUPAC Name |
2-amino-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAUUOFDWADEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394138 | |
| Record name | 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one | |
CAS RN |
98305-74-9 | |
| Record name | 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)

![2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one](/img/structure/B1450740.png)






![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)